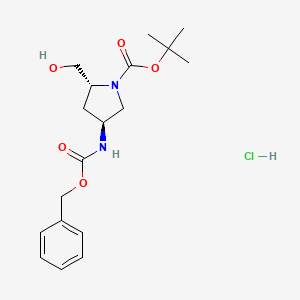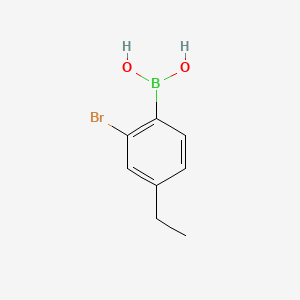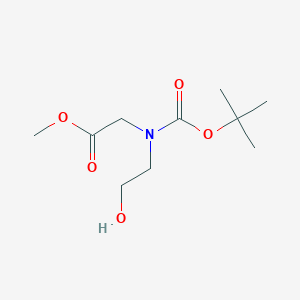
1-(5-Bromo-2-fluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, which is attached to a piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-fluorophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-fluorophenyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the piperidine ring to a more saturated form. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of N-oxides or reduced piperidine compounds.
Applications De Recherche Scientifique
1-(5-Bromo-2-fluorophenyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: Piperidine derivatives are widely used in the development of pharmaceuticals due to their biological activity.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable starting material for the construction of diverse chemical structures.
Biological Research: Researchers use this compound to study the effects of halogenated piperidine derivatives on biological systems.
Industrial Applications: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved in its mechanism of action can vary depending on the biological system and the specific target being studied .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-fluorophenyl)piperidine can be compared with other similar compounds, such as:
1-(5-Bromo-2-chlorophenyl)piperidine: This compound has a chlorine atom instead of a fluorine atom at the 2nd position on the phenyl ring. The presence of different halogens can affect the compound’s reactivity and biological activity.
1-(5-Bromo-2-methylphenyl)piperidine: In this compound, a methyl group replaces the fluorine atom
1-(5-Bromo-2-nitrophenyl)piperidine: This compound contains a nitro group instead of a fluorine atom. .
The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms on the phenyl ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H13BrFN |
|---|---|
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
1-(5-bromo-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clé InChI |
XFDNTRUMPLALPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)

![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)


![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)





